

# The Function of the DPPY (DPP10) Gene: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Abstract

Dipeptidyl peptidase-like protein 10 (DPP10), encoded by the **DPPY** (DPP10) gene, is a fascinating and complex type II transmembrane protein. Initially identified through its association with asthma susceptibility, its primary characterized function lies within the central nervous system as a critical auxiliary subunit of voltage-gated potassium (Kv) channels.[1][2] Despite its homology to the dipeptidyl peptidase IV (DPP4) family of serine proteases, DPP10 is enzymatically inactive in mammals due to the substitution of a critical serine residue in its catalytic domain with glycine.[1][3][4] Instead, its significance stems from its profound ability to modulate the biophysical properties, trafficking, and surface expression of Kv4 channels, which are fundamental to neuronal excitability.[2][5][6] This guide provides a comprehensive overview of the molecular function of DPP10, its interaction with Kv channels, associated signaling pathways, and its emerging roles in disease, supported by quantitative data and detailed experimental methodologies.

## Core Function: Modulation of Kv4 Potassium Channels

The principal and most well-documented function of DPP10 is its role as an accessory subunit to Kv4 channels, which are responsible for generating the fast-transient, A-type potassium currents (ISA) in neurons.[2][5] These currents are vital for regulating neuronal firing frequency

and dendritic signal integration. DPP10's interaction with the pore-forming Kv4  $\alpha$ -subunits leads to a dramatic alteration of the channel's properties, making them more aligned with native neuronal ISA currents.[2][5]

## Physical Association and Stoichiometry

DPP10 physically associates with Kv4.2 channels, a fact confirmed through co-immunoprecipitation experiments where antibodies against one protein successfully pull down the other from cell extracts.[5] The interaction is mediated by the N-terminal and transmembrane domains of DPP10.[2] Studies on the stoichiometry of the Kv4.2-DPP10 complex have revealed that it is variable and dependent on the relative expression levels of each subunit, with a preferential formation of a 4:2 (Kv4.2:DPP10) complex.[7][8] This preferred stoichiometry is thought to be influenced by the bulky dimeric structure of the extracellular domain of DPP10.[7][8]

## Modulation of Channel Gating and Kinetics

DPP10 significantly remodels the kinetic and steady-state properties of Kv4.2 channels.[5] Co-expression of DPP10 with Kv4.2 in heterologous systems leads to an acceleration of both the inactivation and recovery from inactivation time courses.[5] Furthermore, DPP10 induces a hyperpolarizing shift in the voltage dependence of both activation and steady-state inactivation.[5] These modifications are critical for fine-tuning the electrical signaling properties of neurons.

## Enhancement of Channel Trafficking and Expression

Another crucial function of DPP10 is its ability to promote the trafficking of Kv4.2 channels to the cell surface.[2][5] In the absence of DPP10, Kv4.2 proteins are often retained within the endoplasmic reticulum.[9] The presence of DPP10 facilitates their transit to the plasma membrane, leading to a significant increase in the magnitude of the A-type current, often by approximately five- to six-fold.[5]

## Data Presentation: Quantitative Effects of DPP10 on Kv4.2 Channel Properties

The following tables summarize the quantitative data from studies investigating the effects of DPP10 co-expression with Kv4.2 channels in *Xenopus* oocytes.

Parameter	Kv4.2 Alone	Kv4.2 + DPP10	Fold Change/Shift	Reference
Peak Current at +50 mV	Normalized to 1	~5.9	~5.9-fold increase	[5]
Time to Peak at +50 mV	~15 ms	~5 ms	~3-fold faster	[5]
Time Constant of Inactivation ( $\tau_{inact}$ )	Slower	Faster	Accelerated inactivation	[5]
Time Constant of Recovery ( $\tau_{rec}$ ) at -100 mV	~200 ms	~78 ms	~2.5-fold faster	[5]
V1/2 of Activation	~-10 mV	~-29 mV	~19 mV hyperpolarizing shift	[5]
V1/2 of Steady-State Inactivation	~-50 mV	~-57 mV	~7 mV hyperpolarizing shift	[5]

Table 1: Summary of quantitative effects of DPP10 on Kv4.2 channel properties.

## Molecular Structure and Functional Domains

DPP10 is a type II single-pass transmembrane protein.[1][3] Its structure comprises a short N-terminal cytoplasmic domain, a transmembrane domain, and a large C-terminal extracellular domain. The extracellular domain is further divided into a  $\beta$ -propeller domain and an  $\alpha/\beta$ -hydrolase domain, characteristic of the S9B serine protease family.[10] However, the substitution of the catalytic serine with a glycine renders the protein enzymatically inactive.[1][3] The N-terminal cytoplasmic domain is crucial for the acceleration of inactivation, while the transmembrane domain is involved in the physical interaction with the Kv4 channel.[5][11]

## Role in Disease

While the neuronal function of DPP10 is its most characterized role, the gene has also been implicated in several human diseases.

## Asthma and Airway Inflammation

DPP10 was first identified as a susceptibility gene for asthma through positional cloning.<sup>[10]</sup> Studies in mouse models have shown that a point mutation in Dpp10 leads to increased airway resistance and higher levels of total serum IgE and eosinophils following allergen challenge.<sup>[10]</sup> In human airway epithelial cells, DPP10 expression is increased in asthmatic patients.<sup>[12]</sup> Furthermore, DPP10 appears to play a role in airway inflammation and remodeling, potentially through a pathway involving TGF- $\beta$ 1 and ERK phosphorylation.<sup>[13][14]</sup> Knockdown of DPP10 in human airway epithelial cells results in altered cytokine responses, suggesting that DPP10 can modify the inflammatory response in the lungs.<sup>[10]</sup>

## Neurodevelopmental and Neurodegenerative Disorders

Given its significant role in regulating neuronal excitability, it is not surprising that mutations in DPP10 have been associated with autism spectrum disorders.<sup>[4]</sup> Additionally, there is emerging evidence suggesting that DPP10 may be involved in the pathology of neurodegenerative diseases such as Alzheimer's disease.<sup>[15]</sup>

## Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the function of DPP10.

### Two-Electrode Voltage Clamp (TEVC) in *Xenopus* Oocytes

This technique is fundamental for studying the electrophysiological properties of ion channels.

- **Oocyte Preparation:** *Xenopus laevis* oocytes are harvested and defolliculated.
- **cRNA Injection:** cRNA encoding Kv4.2 and/or DPP10 is injected into the oocytes. Oocytes are then incubated for 2-5 days to allow for protein expression.

- **Recording:** An oocyte is placed in a recording chamber and perfused with a specific bath solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit ionic currents, which are then recorded and analyzed.[\[16\]](#)[\[17\]](#)[\[18\]](#)

## Co-immunoprecipitation

This method is used to demonstrate the physical interaction between DPP10 and Kv4 channels.

- **Cell Lysis:** Cells co-expressing tagged versions of DPP10 (e.g., HA-tagged) and Kv4.2 are lysed to release cellular proteins.
- **Antibody Incubation:** The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-HA antibody).
- **Immunocomplex Precipitation:** Protein A/G-agarose beads are added to the lysate to bind to the antibody-protein complex, leading to its precipitation.
- **Washing and Elution:** The beads are washed to remove non-specifically bound proteins, and the immunocomplex is then eluted from the beads.
- **Western Blot Analysis:** The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against both proteins to confirm their co-precipitation.[\[5\]](#)

## In Situ Hybridization

This technique is employed to visualize the localization of DPP10 mRNA in tissues.

- **Tissue Preparation:** Brain tissue is fixed, cryoprotected, and sectioned.[\[9\]](#)
- **Probe Synthesis:** A labeled antisense RNA probe complementary to the DPP10 mRNA is synthesized. The label can be radioactive or non-radioactive (e.g., digoxigenin).[\[9\]](#)
- **Hybridization:** The tissue sections are incubated with the labeled probe, which binds specifically to the DPP10 mRNA.[\[9\]](#)

- **Washing:** Stringent washes are performed to remove any non-specifically bound probe.
- **Detection:** The location of the bound probe is visualized using either autoradiography (for radioactive probes) or immunohistochemistry with an antibody against the non-radioactive label.[\[9\]](#)

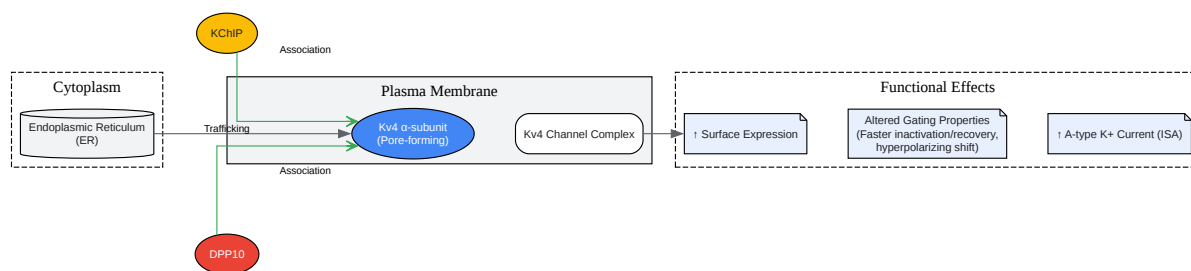
## Quantitative Real-Time PCR (qRT-PCR) for Splice Variants

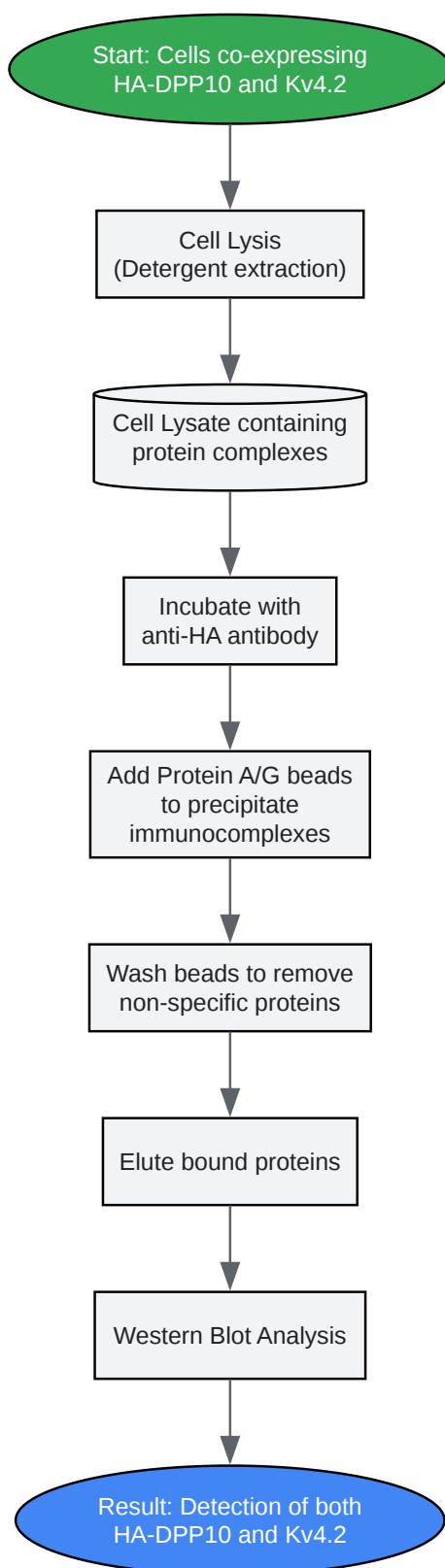
This method is used to quantify the expression levels of different DPP10 splice variants.

- **RNA Extraction and cDNA Synthesis:** Total RNA is extracted from the tissue or cells of interest and reverse-transcribed into cDNA.
- **Primer Design:** Primers specific to each splice variant are designed, often with one primer spanning the unique exon-exon junction of the variant.
- **Real-Time PCR:** The cDNA is subjected to PCR with the variant-specific primers in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The fluorescence intensity is measured in real-time to quantify the amount of amplified product.  
[\[19\]](#)[\[20\]](#)[\[21\]](#)
- **Data Analysis:** The expression level of each splice variant is determined relative to a reference gene.

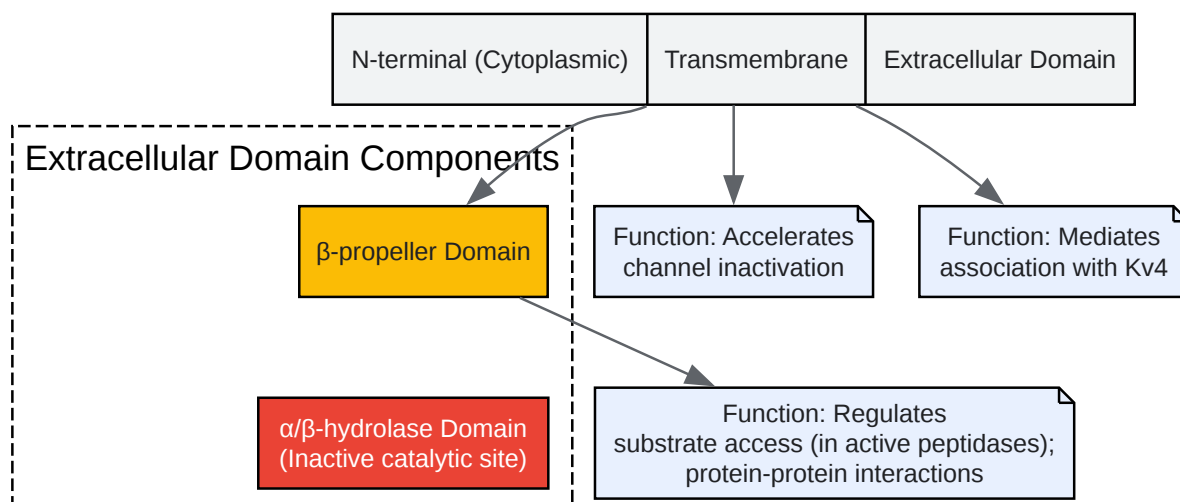
## Mandatory Visualizations

### Signaling Pathways and Molecular Interactions









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- To cite this document: BenchChem. [The Function of the DPPY (DPP10) Gene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610533#what-is-the-function-of-the-dppy-dpp10-gene]

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